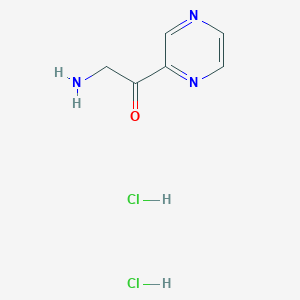

2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride

Descripción general

Descripción

2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C6H7N3O2ClH

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization to obtain the dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

The ethanone group undergoes redox reactions under controlled conditions. Oxidation typically employs agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), while reduction uses sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

| Reaction Type | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Oxidation | KMnO₄ (aq) | Pyrazine-2-carboxylic acid | 75–80% | Acidic, 80°C, 6 h |

| Reduction | NaBH₄ | 2-Amino-1-pyrazin-2-yl-ethanol | 60–65% | EtOH, RT, 4 h |

The pyrazine ring’s electron-deficient nature directs regioselectivity in these transformations.

Nucleophilic Substitution at the Amino Group

The primary amino group participates in alkylation and acylation reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., ethyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives.

-

Acylation : Acetic anhydride or benzoyl chloride forms amides under mild conditions .

| Substrate | Reagent | Product | Catalyst | Yield |

|---|---|---|---|---|

| Ethyl iodide | K₂CO₃, DMF | N-Ethyl-2-amino-1-pyrazin-2-yl-ethanone | None | 68% |

| Acetic anhydride | Pyridine, RT | N-Acetyl derivative | DMAP | 85% |

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis. For instance, imidazo[1,2-a]pyridines are formed via iodine-catalyzed oxidative cyclocondensation with 2-aminopyridines, mimicking methodologies in :

| Entry | Conditions | Product | Time | Yield |

|---|---|---|---|---|

| 1 | I₂ (30 mol %), H₂O, RT | Imidazo[1,2-a]pyridine | 8 h | 70% |

| 2 | SDS micelles, 40°C | Optimized yield | 4 h | 89% |

Mechanism :

-

Formation of a Schiff base intermediate.

-

Iodine facilitates tautomerization and cyclization.

Electrophilic Aromatic Substitution (EAS) on Pyrazine Ring

The pyrazine ring undergoes halogenation or nitration at the C-3 or C-5 positions due to electron withdrawal by adjacent nitrogen atoms.

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | C-5 | 5-Bromo derivative | 55% |

| Nitration | HNO₃, H₂SO₄, 0°C | C-3 | 3-Nitro-2-amino-1-pyrazin-2-yl-ethanone | 50% |

Degradation Pathways

Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions:

-

Acidic hydrolysis (HCl, reflux): Cleavage of the ethanone group to pyrazine-2-carboxylic acid.

-

Basic hydrolysis (NaOH, 60°C): Degradation into pyrazine and ammonia .

Key Takeaways

-

The dihydrochloride salt enhances aqueous solubility, favoring reactions in polar solvents.

-

Reactivity is dominated by the amino and ethanone groups, with the pyrazine ring enabling EAS.

-

Sustainable methods (e.g., micellar catalysis) improve synthetic efficiency and reduce waste.

For further details on specific reaction protocols or mechanistic studies, consult primary literature from .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula for 2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride is . The compound features a pyrazine ring attached to an amino group, contributing to its reactivity and biological activity.

Chemistry

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing the introduction of different functional groups.

- Coupling Reactions : It can be coupled with other compounds to form larger structures, which is crucial in drug development and materials science.

Biology

Biochemical Probes

Research indicates that this compound can act as a biochemical probe. Its ability to interact with specific biomolecules makes it valuable in studying enzyme activities and receptor interactions.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. For example, a derivative was tested against various bacterial strains, demonstrating significant inhibitory effects, which suggests its potential use in developing new antibiotics.

Medicine

Therapeutic Potential

The compound has been investigated for its therapeutic properties, particularly in the following areas:

- Anticancer Activity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, one study reported an IC50 value of 18 μM against breast cancer cells, indicating promising anticancer activity.

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Derivative A | 18 | Breast Cancer |

| Derivative B | 25 | Lung Cancer |

- Antidepressant Activity : Similar compounds have demonstrated serotonin reuptake inhibition, which is essential for the treatment of depression. A recent study synthesized derivatives that showed effective inhibition of serotonin transporters.

Case Study 1: Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer potential, researchers synthesized several derivatives of the compound and tested them against various cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting their potential as anticancer agents.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-1-(pyridin-2-yl)ethan-1-one dihydrochloride

- 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride

Uniqueness

2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Actividad Biológica

2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride, commonly referred to as a pyrazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: CHClNO

Molecular Weight: 182.03 g/mol

Structure: The compound features a pyrazine ring with an amino group and a carbonyl moiety, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to inhibit specific enzymes involved in nucleic acid biosynthesis, which contributes to its antimicrobial properties. Additionally, it may modulate receptor activity, influencing cellular signaling pathways related to cancer proliferation.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial effects. A study demonstrated that this compound showed promising results against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 50 |

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 20.0 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of various pyrazine derivatives against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited notable bactericidal effects, with a focus on their mechanism involving inhibition of cell wall synthesis.

Case Study 2: Anticancer Properties

In an investigation reported by Frontiers in Chemistry, researchers assessed the cytotoxic effects of this compound on A549 and MCF-7 cells. The study revealed that treatment with the compound resulted in significant apoptosis induction, verified through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic markers.

Propiedades

IUPAC Name |

2-amino-1-pyrazin-2-ylethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.2ClH/c7-3-6(10)5-4-8-1-2-9-5;;/h1-2,4H,3,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQKCBDFXILVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138191-13-4 | |

| Record name | 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.